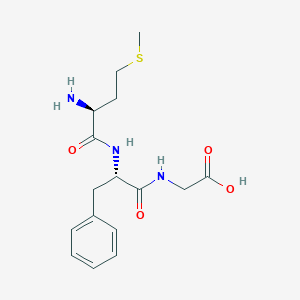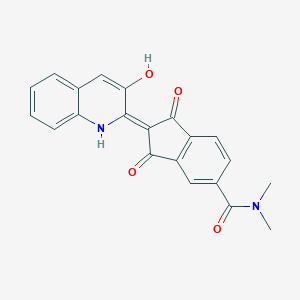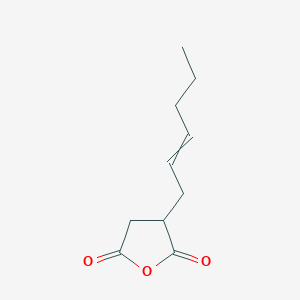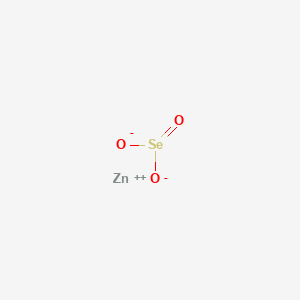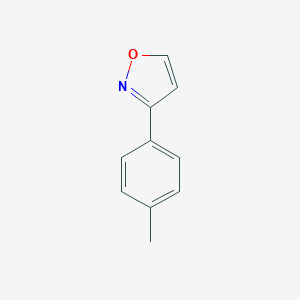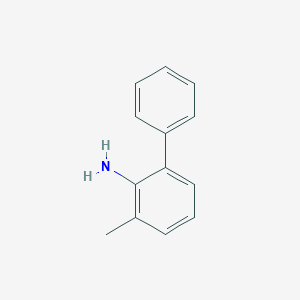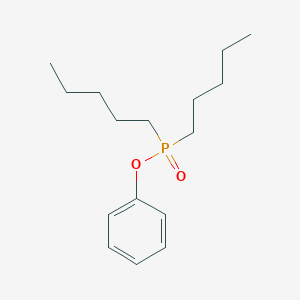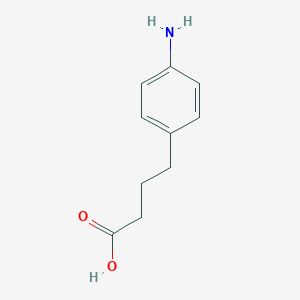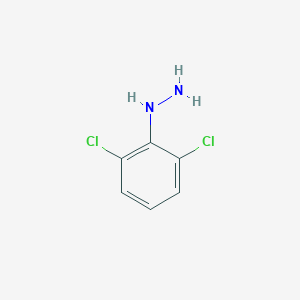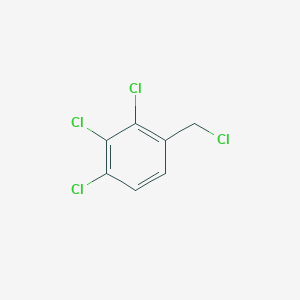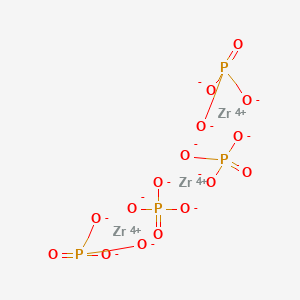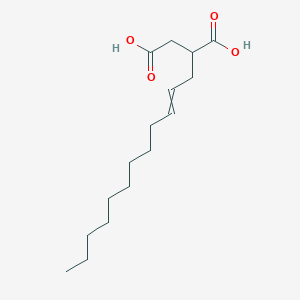
2-Dodec-2-enylbutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodec-2-enylbutanedioic acid, also known as farnesylated glutamic acid, is a type of fatty acid that is commonly found in various organisms. It is synthesized through a complex process and has been studied for its potential applications in scientific research. In
Mechanism of Action
The mechanism of action of 2-Dodec-2-enylbutanedioic acid is complex and involves multiple pathways. One key mechanism is its ability to inhibit the activity of farnesyltransferase, which is involved in the production of certain proteins that are essential for cancer cell growth. It can also activate specific enzymes that play a role in cell signaling and metabolism.
Biochemical and Physiological Effects:
Studies have shown that 2-Dodec-2-enylbutanedioic acid can have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. It can also modulate the immune system and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Dodec-2-enylbutanedioic acid in lab experiments is its specificity. It can target specific cells and tissues, which can be useful in studying specific disease processes. However, its complex synthesis method and high cost can be limitations.
Future Directions
There are many potential future directions for research on 2-Dodec-2-enylbutanedioic acid. One area of focus is its potential use as a cancer treatment. Further studies are needed to determine its efficacy and safety in humans. It can also be studied for its potential use in treating other diseases, such as diabetes and neurodegenerative disorders. Additionally, research can be conducted to improve the synthesis method and reduce the cost of production.
Conclusion:
In conclusion, 2-Dodec-2-enylbutanedioic acid is a complex fatty acid that has shown potential applications in various scientific research fields. Its ability to target specific cells and tissues and modulate various pathways makes it a promising area of study for future research. However, further studies are needed to fully understand its mechanism of action and potential applications in human health.
Synthesis Methods
The synthesis of 2-Dodec-2-enylbutanedioic acid involves a series of chemical reactions that require specialized equipment and expertise. One common method involves the use of farnesol and glutamic acid as starting materials. The reaction is catalyzed by an enzyme called farnesyltransferase, which adds the farnesyl group to the glutamic acid molecule to form 2-Dodec-2-enylbutanedioic acid.
Scientific Research Applications
2-Dodec-2-enylbutanedioic acid has been studied for its potential applications in various scientific research fields. One major area of focus is cancer research. Studies have shown that 2-Dodec-2-enylbutanedioic acid glutamic acid can inhibit the growth of cancer cells by blocking specific signaling pathways. It has also been studied for its potential use as a drug delivery system, as it can target specific cells and tissues.
properties
CAS RN |
13877-83-3 |
|---|---|
Product Name |
2-Dodec-2-enylbutanedioic acid |
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
2-dodec-2-enylbutanedioic acid |
InChI |
InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h10-11,14H,2-9,12-13H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
VAHSVKWHLFZJMH-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/CC(CC(=O)O)C(=O)O |
SMILES |
CCCCCCCCCC=CCC(CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCC=CCC(CC(=O)O)C(=O)O |
Other CAS RN |
13877-83-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



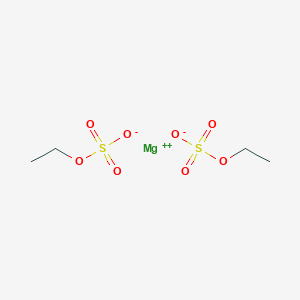
![N-[(E)-ethylideneamino]benzamide](/img/structure/B81556.png)
